molecular formula C13H26N2O2 B3100997 (R)-1-Boc-2-(tert-butyl)piperazine CAS No. 1382035-40-6

(R)-1-Boc-2-(tert-butyl)piperazine

Cat. No.: B3100997
CAS No.: 1382035-40-6
M. Wt: 242.36
InChI Key: OYUQSTKTENQARL-JTQLQIEISA-N
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Description

“®-1-Boc-2-(tert-butyl)piperazine” is a derivative of N-Boc piperazine . The IUPAC name for this compound is tert-butyl piperazine-1-carboxylate . It is also known as tert-butyl ®-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride .


Molecular Structure Analysis

The molecular structure of “®-1-Boc-2-(tert-butyl)piperazine” and its derivatives has been studied using techniques like FT-IR, 1H & 13C NMR, and LCMS . The molecular weight of one of its derivatives, tert-butyl ®-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, is 252.74 .


Chemical Reactions Analysis

The chemical reactions involving “®-1-Boc-2-(tert-butyl)piperazine” and its derivatives have been studied. For instance, di-tert-butyl peroxide (DTBP), an organic peroxide, has been found to undergo thermal runaway reactions due to its general thermal instability or reactive incompatibility in storage or operation .


Physical and Chemical Properties Analysis

“®-1-Boc-2-(tert-butyl)piperazine” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

(R)-1-Boc-2-(tert-butyl)piperazine and its derivatives have been extensively studied for their synthesis and structural characterization. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them through various spectroscopic methods. X-ray diffraction analysis confirmed their structures, revealing interesting molecular shapes and intermolecular interactions, such as two-dimensional zig-zag architecture and hydrogen bonds, contributing to the compounds' stability and reactivity (Kulkarni et al., 2016).

Application in Catalysis

The compound has been used to enhance catalysis in chemical reactions. For instance, Yang et al. (2004) reported the use of non-cross-linked polystyrene-supported piperazine, derived from this compound, in catalyzing Knoevenagel condensation under microwave-assistance, demonstrating its utility in facilitating chemical transformations and promoting reaction efficiency (Yang et al., 2004).

Advanced Material Synthesis

The compound's derivatives have been explored for synthesizing advanced materials with potential applications. Sacalis et al. (2019) synthesized novel melamine dendrimers containing piperidin-4-yl groups derived from Boc-PD-NH2, a compound structurally related to this compound. The dendrimers exhibited unique self-assembly properties, forming large spherical nano-aggregates, which could have implications in nanotechnology and material sciences (Sacalis et al., 2019).

Chiral Synthesis

The compound has been involved in studies focusing on chiral synthesis, an important aspect of producing compounds with specific configurations. McDermott et al. (2008) described a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, using TERT-butyl 4-TERT-butylpiperazine-1-carboxylate, leading to an advanced chiral intermediate with potential applications in medicinal chemistry (McDermott et al., 2008).

Safety and Hazards

“®-1-Boc-2-(tert-butyl)piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

The piperazine moiety, including “®-1-Boc-2-(tert-butyl)piperazine”, plays an important role in various bioactive compounds . Future research directions may include the development of new and creative approaches to broaden the scope of PISA initiations, morphologies, and applications .

Properties

IUPAC Name

tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQSTKTENQARL-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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